molecular formula C14H12N4OS B2745629 1-methyl-N-(pyridin-3-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1219903-65-7

1-methyl-N-(pyridin-3-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2745629
CAS RN: 1219903-65-7
M. Wt: 284.34
InChI Key: XIWYAXGBKDTAHQ-UHFFFAOYSA-N
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Description

1-methyl-N-(pyridin-3-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazole-based molecules, which have been reported to possess a wide range of biological activities.

Scientific Research Applications

Experimental and Theoretical Studies

Research on related pyrazole derivatives demonstrates their utility in synthesizing compounds with potential antibacterial properties and understanding the mechanism of their reactions. For instance, experimental and theoretical studies on the functionalization reactions of pyrazole derivatives have led to the synthesis of compounds with defined structures, enhancing our understanding of their chemical behavior and potential applications in designing new therapeutic agents (Yıldırım et al., 2005).

Antibacterial Activity

Some pyrazolopyridine derivatives, synthesized through Friedländer condensation, have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds, particularly those with a carboxamide group, have shown moderate to good antibacterial activity, suggesting their potential as antibacterial agents (Panda et al., 2011).

Heterocyclic Synthesis

Research into thiophenylhydrazonoacetates has expanded the synthesis of heterocyclic compounds, yielding derivatives such as pyrazole, isoxazole, and pyrimidine. This work illustrates the chemical versatility of pyrazole-based compounds in generating a wide range of heterocyclic structures, which are crucial in pharmaceutical research and development (Mohareb et al., 2004).

Glycine Transporter 1 Inhibitor

The identification of a potent and orally available glycine transporter 1 inhibitor showcases the importance of pyrazole derivatives in neuroscience research. This compound has exhibited significant GlyT1 inhibitory activity, with a favorable pharmacokinetics profile and the ability to increase glycine concentration in the cerebrospinal fluid, indicating its potential for treating neurological disorders (Yamamoto et al., 2016).

Cytotoxicity and Anticancer Activity

The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer agents underscore the role of pyrazole derivatives in cancer research. These compounds have been tested for their cytotoxicity against cancer cell lines, providing valuable insights into the design of new anticancer drugs (Rahmouni et al., 2016).

properties

IUPAC Name

2-methyl-N-pyridin-3-yl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-18-12(8-11(17-18)13-5-3-7-20-13)14(19)16-10-4-2-6-15-9-10/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWYAXGBKDTAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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